molecular formula C20H15N3O5S B2839104 (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 683255-07-4

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2839104
CAS No.: 683255-07-4
M. Wt: 409.42
InChI Key: MUPBRPJEEAKKQR-AUWJEWJLSA-N
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Description

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling of the aromatic rings: The thiazole intermediate can be coupled with the nitrophenyl and methoxyphenyl groups through a series of electrophilic aromatic substitution reactions.

    Formation of the acrylonitrile group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include amines or hydroxylamines.

    Substitution: Products depend on the substituents introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound could be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: It may be explored as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile: Lacks the nitro group, which may affect its reactivity and biological activity.

    (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the methoxy group on the phenyl ring, which may influence its electronic properties.

Uniqueness

The presence of both the nitro and methoxy groups in (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile makes it unique in terms of its electronic and steric properties, potentially leading to distinct reactivity and applications.

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-27-15-5-3-13(4-6-15)16-11-29-20(22-16)14(10-21)7-12-8-17(23(25)26)19(24)18(9-12)28-2/h3-9,11,24H,1-2H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPBRPJEEAKKQR-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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